molecular formula C8H11NO4S2 B13629191 4-(Ethylsulfonyl)benzenesulfonamide

4-(Ethylsulfonyl)benzenesulfonamide

Cat. No.: B13629191
M. Wt: 249.3 g/mol
InChI Key: QRTZHLDUSRIRLX-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. This compound features a sulfonamide group, a well-established zinc-binding moiety known to inhibit carbonic anhydrase (CA) enzymes , alongside an ethylsulfonyl substituent. Benzenesulfonamide scaffolds are of significant interest in medicinal chemistry, particularly in the development of targeted therapies. Research into similar compounds has shown potential in areas such as anticancer agent development, through the selective inhibition of cancer-associated carbonic anhydrase isozymes like CAIX , and in neurodegenerative disease research, where certain benzenesulfonamides have been studied for their effects on oxidative stress and amyloid-beta gene expression . The distinct structure of this compound may also make it a valuable intermediate or precursor in organic synthesis and the creation of more complex molecules for pharmacological screening . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own experiments to determine the specific activity and applicability of this compound for their projects.

Properties

Molecular Formula

C8H11NO4S2

Molecular Weight

249.3 g/mol

IUPAC Name

4-ethylsulfonylbenzenesulfonamide

InChI

InChI=1S/C8H11NO4S2/c1-2-14(10,11)7-3-5-8(6-4-7)15(9,12)13/h3-6H,2H2,1H3,(H2,9,12,13)

InChI Key

QRTZHLDUSRIRLX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-(Ethylsulfonyl)benzenesulfonamide

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Introduction of the sulfonyl group onto the benzene ring (sulfonation or chlorosulfonation).
  • Conversion of sulfonyl chlorides to sulfonamides via amidation.
  • Specific functionalization to introduce the ethylsulfonyl moiety.

These steps are often performed sequentially with careful control of reaction conditions such as temperature, solvent, and reagent ratios.

Detailed Stepwise Synthesis

Step 1: Chlorosulfonation of Ethylbenzene Derivative

One common approach is the chlorosulfonation of an ethyl-substituted benzene to form 4-(ethylsulfonyl)benzenesulfonyl chloride. This involves reacting the ethylbenzene derivative with chlorosulfonic acid or a mixture of sulfuric acid and phosphorus oxychloride under controlled temperature conditions (usually below 50°C during addition and 60–70°C during reaction) to introduce the sulfonyl chloride group at the para position relative to the ethyl group.

  • Reagents: Ethylbenzene, chlorosulfonic acid or sulfuric acid + phosphorus oxychloride.
  • Conditions: Temperature control to avoid side reactions, inert solvents such as dichloromethane or chloroform may be used to dilute reactants.
  • Outcome: Formation of 4-(ethylsulfonyl)benzenesulfonyl chloride with yields typically ranging from 50% to 70% overall for the two-step process (chlorosulfonation and amidation).
Step 2: Amidation to Form this compound

The sulfonyl chloride intermediate is then converted to the sulfonamide by reaction with ammonia or ammonium hydroxide in aqueous medium.

  • Reagents: 4-(Ethylsulfonyl)benzenesulfonyl chloride, concentrated ammonium hydroxide.
  • Conditions: Aqueous solution, ambient to moderate temperatures.
  • Outcome: Quantitative conversion to this compound, with the product isolated by filtration and washing to remove impurities.

Alternative Synthetic Routes

Acetylation and Chlorosulfonation Sequence (From β-Phenethylamine Derivatives)

A patented method for related sulfonamides involves starting from β-phenethylamine, undergoing acetylation, chlorosulfonation, ammonification, hydrolysis, and refinement steps to yield 4-(2-aminoethyl)benzenesulfonamide, which is structurally related to this compound.

  • Key steps:

    • Acetylation of β-phenethylamine with acetic acid or acetic anhydride.
    • Chlorosulfonation with chlorosulfonic acid under controlled temperature.
    • Ammonification using ammonia or ammonium salts.
    • Hydrolysis with sodium hydroxide solution.
    • Refinement using solvents such as methanol or ethanol.
  • Solvents used: Dichloromethane, chloroform, carbon tetrachloride, or dichloroethanes.

  • Yields: High product yields with reduced acid consumption and waste generation.
  • Notes: This method emphasizes environmental and cost benefits by minimizing chlorosulfonic acid usage and waste water load.
Stepwise Reaction Table (Example from Patent):
Step Reagents/Conditions Purpose Notes
1. Acetylation β-Phenethylamine + Acetic acid (1:1 to 1:1.25 w/w), reflux 3-5 h Protect amine group Solvent: chloroform preferred
2. Chlorosulfonation Acetylate + Chlorosulfonic acid (1:1.42 to 1:3.6 w/w), 50-70°C, 2-4 h Introduce sulfonyl chloride Temperature control critical
3. Ammonification Sulfonyl chloride + ammonia or ammonium salts Form sulfonamide Solvent: dichloromethane or similar
4. Hydrolysis Sodium hydroxide solution (18-30%), 105-115°C, 3.5-6 h Remove protecting groups, finalize sulfonamide Followed by filtration and crystallization
5. Refinement Methanol, ethanol, water or mixtures Purify final product

Research-Driven Synthetic Approaches

In medicinal chemistry research, sulfonamide derivatives related to this compound have been synthesized via multi-step routes involving protection, substitution, and coupling reactions. For example, sulfonamide side chains are introduced by reacting amines with arylsulfonyl chlorides in the presence of bases like triethylamine in dichloromethane, followed by deprotection steps.

  • Such methods typically involve:
    • Preparation of sulfonyl chlorides.
    • Reaction with amine-containing intermediates.
    • Oxidation or substitution to introduce sulfonyl groups.
  • Yields for these coupling reactions range from 52% to 81%.

Comparative Summary of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield Range Advantages Disadvantages
Chlorosulfonation + Amidation Ethylbenzene or substituted benzene Chlorosulfonic acid or SO3Cl2, ammonia, inert solvents, 50-70°C 50-70% overall Straightforward, scalable Requires careful temperature control, corrosive reagents
Acetylation + Chlorosulfonation + Hydrolysis β-Phenethylamine derivatives Acetic acid, chlorosulfonic acid, NaOH, ammonium hydroxide High yields Reduced acid consumption, environmentally friendly Multi-step, longer process
Multi-step coupling in medicinal chemistry Amines, arylsulfonyl chlorides Triethylamine, dichloromethane, Pd/C for deprotection 52-81% Versatile for functionalized derivatives More complex, requires protection/deprotection

Chemical Reactions Analysis

Nucleophilic Acylation

The sulfonamide group (-SO₂-NH₂) undergoes N-acylation when treated with acylating agents. For example:

  • Reaction with acetyl chloride in the presence of triethylamine (as base) yields the N-acetyl derivative. This reaction typically proceeds in dichloromethane or ethanol at room temperature, achieving yields of ~89% for structurally similar compounds .

Mechanism :

  • Deprotonation of the sulfonamide NH₂ group by a base.

  • Nucleophilic attack on the acyl chloride’s carbonyl carbon.

  • Elimination of HCl to form the N-acylated product .

Reduction Reactions

The sulfonyl (-SO₂-) group can be reduced under controlled conditions:

  • Lithium aluminum hydride (LiAlH4) reduces the sulfonyl group to a thiol (-SH) or sulfinic acid (-SO₂H).

  • Catalytic hydrogenation (H₂/Pd) may further reduce intermediates to alkanes, though this is less common for sulfonamides.

Example Conditions :

Reducing AgentSolventTemperatureProduct
LiAlH₄THF0–25°CThiol derivative
H₂/Pd-CEthanol50–80°CSulfinic acid

Hydrolysis

Sulfonamides are generally resistant to hydrolysis, but harsh conditions can cleave the S-N bond:

  • Acidic hydrolysis (6M HCl, reflux): Cleaves the sulfonamide to yield benzenesulfonic acid and ethylamine .

  • Basic hydrolysis (NaOH, 100°C): Produces sulfonate salt

Mechanism of Action

The mechanism of action of 4-(Ethylsulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking substrate access. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting tumor growth in cancer .

Comparison with Similar Compounds

Antimicrobial Activity

Several benzenesulfonamide derivatives with substituted aryl or heterocyclic groups demonstrate superior antimicrobial activity compared to 4-(ethylsulfonyl)benzenesulfonamide. For example:

  • Compound 11: 4-[1-(4-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide exhibits broad-spectrum antimicrobial activity due to the electron-withdrawing 4-chloro-benzoyl group, which enhances membrane penetration .
  • Compound 18: 4-[1-(2-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide shows enhanced efficacy against Gram-positive bacteria, attributed to the ortho-chloro substitution pattern .

Table 1: Antimicrobial Activity Comparison

Compound Key Substituent MIC (μg/mL) Reference
This compound -SO₂C₂H₅ Not reported -
Compound 11 4-Chloro-benzoyl, dimethylpyrimidine 6.25–12.5
Compound 18 2-Chloro-benzoyl, dimethylpyrimidine 3.12–6.25

Anticancer Activity

The ethylsulfonyl group contributes to moderate cytotoxicity, but analogs with thioureido or quinoxaline moieties show superior potency:

  • Compound 9: 4-(3-(4-Ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide demonstrates an IC₅₀ of 15.6 mmol L⁻¹ against HEPG2 liver cancer cells, outperforming doxorubicin (IC₅₀ = 71.8 mmol L⁻¹). The thioureido group facilitates DNA intercalation, while the ethylbenzoate enhances lipophilicity .
  • Compound 18: 4-[1-(2-Chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide shows IC₅₀ = 35 μg/mL against HCT116 colon cancer cells, likely due to chloro-benzoyl-induced apoptosis .

Table 2: Cytotoxicity Comparison

Compound Target Cell Line IC₅₀ Reference
This compound Not reported Not available -
Compound 9 HEPG2 15.6 mmol L⁻¹
Compound 18 HCT116 35 μg/mL

Enzyme Inhibition and Structural Flexibility

  • Carbonic Anhydrase Inhibitors: Homologation of the benzenesulfonamide chain (e.g., 4-(aminoethyl)benzenesulfonamide) improves binding to carbonic anhydrase isoforms. The ethylsulfonyl group may mimic carboxylate interactions but lacks the flexibility of aminoethyl derivatives .
  • Sulfonylurea Herbicides: Compounds like rimsulfuron (N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(ethylsulfonyl)-2-pyridinesulfonamide) share the ethylsulfonyl moiety but are optimized for plant enzyme inhibition, highlighting substituent-dependent applications .

Mechanistic Insights and Pharmacological Potential

  • Anti-inflammatory Activity: Analogs such as 4-[(diphenylmethylene)amino]-N-(pyrimidin-2-yl)benzenesulfonamide exhibit docking affinity comparable to diclofenac, suggesting the ethylsulfonyl group could be modified with electron-rich substituents for enhanced COX-2 inhibition .
  • Radiosensitization : Thioureido derivatives (e.g., Compound 9) enhance γ-irradiation efficacy in cancer therapy, a property yet unexplored in ethylsulfonyl analogs .

Biological Activity

4-(Ethylsulfonyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that elucidate its biological activity, mechanisms of action, and pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides, including this compound, exhibit significant antibacterial properties. For instance:

  • Antibacterial Efficacy : Compounds structurally similar to this compound have shown potent activity against both Gram-positive and Gram-negative bacteria. In one study, several derivatives exhibited inhibition rates of up to 80% against Staphylococcus aureus at a concentration of 50 µg/mL .
  • Anti-biofilm Activity : The same compounds demonstrated significant inhibition of biofilm formation, with some derivatives achieving inhibition rates as high as 79% against Klebsiella pneumoniae .

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Induction of Apoptosis : In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that certain analogues could induce apoptosis significantly. For example, one analogue led to a 22-fold increase in annexin V-FITC positive cells, indicating a strong apoptotic effect .
  • Enzyme Inhibition : The compound has been demonstrated to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. This inhibition was characterized by an IC50 value ranging from 10.93 to 25.06 nM, showcasing its selectivity for CA IX over CA II .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound targets specific enzymes such as carbonic anhydrases, which play crucial roles in tumor growth and bacterial survival.
  • Cellular Uptake : Studies using high-performance liquid chromatography (HPLC) have shown effective cellular uptake in cancer cell lines, suggesting favorable pharmacokinetic properties .

Pharmacokinetics and ADMET Properties

Predictive studies on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound indicate promising pharmacokinetic properties:

  • Solubility and Permeability : Theoretical models suggest that the compound exhibits good solubility and permeability across biological membranes, which is critical for effective drug delivery .
  • Toxicity Profiles : Initial assessments indicate low toxicity levels in vitro, making it a candidate for further development in therapeutic applications .

Case Studies

A detailed examination of case studies involving similar compounds provides insight into the potential applications of this compound:

  • Cardiovascular Effects : Research on related sulfonamides indicates they can influence cardiovascular parameters such as perfusion pressure and coronary resistance. For instance, derivatives were shown to decrease perfusion pressure in isolated rat heart models, suggesting potential cardiovascular benefits or risks .
  • Combination Therapies : The efficacy of combining sulfonamide derivatives with other agents has been explored, showing enhanced antibacterial activity when used alongside cell-penetrating peptides .

Q & A

Q. What is the recommended synthetic route for 4-(Ethylsulfonyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves sulfonylation of an appropriate amine precursor. A validated approach includes:

  • Reacting benzenesulfonyl chloride derivatives with ethylsulfonyl-containing amines in dry acetone under inert conditions.
  • Adding pyridine (0.1–1.0 equiv.) as a base to neutralize HCl byproducts .
  • Stirring the mixture for 12–24 hours at room temperature, followed by solvent evaporation under reduced pressure.
  • Purification via recrystallization or column chromatography (e.g., ethyl acetate/hexane) .
    Key Validation: Confirm intermediates using thin-layer chromatography (TLC) and final product purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify protons (e.g., ethylsulfonyl methyl/methylene groups at δ 1.2–1.5 ppm) and aromatic sulfonamide signals (δ 7.5–8.0 ppm) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+^+ at m/z 259.3) .
  • X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in sulfonamide groups) .

Advanced Research Questions

Q. How does the ethylsulfonyl group influence biological activity in enzyme inhibition studies?

Methodological Answer:

  • Electron-Withdrawing Effects : The ethylsulfonyl group enhances electrophilicity, improving binding to serine proteases (e.g., trypsin-like enzymes) via covalent interactions with catalytic residues .
  • SAR Insights : Compare with analogs (e.g., trifluoromethyl or tert-butyl substituents) to assess steric/electronic contributions. For example, ethylsulfonyl derivatives in sulfonylurea herbicides (e.g., rimsulfuron) show prolonged herbicidal activity due to metabolic stability .
    Experimental Design : Perform enzymatic assays (IC50_{50} determination) and molecular docking (e.g., AutoDock Vina) to map binding poses .

Q. What strategies address contradictions in reported bioactivity data for sulfonamide derivatives?

Methodological Answer:

  • Purity Assessment : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates or degradation products) .
  • Model Variability : Standardize in vitro assays (e.g., fixed cell lines vs. primary cultures) and validate in vivo models (e.g., murine pharmacokinetic studies) .
  • Meta-Analysis : Cross-reference data from structural analogs (e.g., celecoxib derivatives) to identify substituent-specific trends .

Q. How can computational methods optimize the design of this compound derivatives?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, molar refractivity, and Hammett constants to predict bioavailability and target affinity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and regioselectivity in further functionalization .
  • MD Simulations : Simulate ligand-protein dynamics (e.g., COX-2 binding pockets) to refine substituent placement .

Data Contradiction Analysis

Q. Why do solubility profiles vary across sulfonamide derivatives?

Resolution Strategy:

  • Crystallography : Compare crystal structures (e.g., hydrogen-bonding motifs in 4-methyl vs. ethylsulfonyl analogs) to explain solubility differences .
  • Co-Solvent Screening : Test solubility in DMSO/water mixtures or PEG-based formulations to identify optimal conditions .

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